3-Pentylidenepiperazine-2,5-dione

Cancer Pharmacology Cytotoxicity Structure-Activity Relationship

3-Pentylidenepiperazine-2,5-dione (CAS 155527-36-9) is a synthetic unsaturated 2,5-diketopiperazine (DKP) featuring a pentylidene moiety at the 3-position. The DKP scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage diverse targets including histone deacetylases (HDACs), microtubules, and cell-cycle regulators.

Molecular Formula C9H14N2O2
Molecular Weight 182.223
CAS No. 155527-36-9
Cat. No. B587604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentylidenepiperazine-2,5-dione
CAS155527-36-9
Molecular FormulaC9H14N2O2
Molecular Weight182.223
Structural Identifiers
SMILESCCCCC=C1C(=O)NCC(=O)N1
InChIInChI=1S/C9H14N2O2/c1-2-3-4-5-7-9(13)10-6-8(12)11-7/h5H,2-4,6H2,1H3,(H,10,13)(H,11,12)
InChIKeyAIEFJVCQQUSBJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pentylidenepiperazine-2,5-dione (CAS 155527-36-9): A Diketopiperazine Scaffold for Targeted Differentiation and Anti-Proliferative Research


3-Pentylidenepiperazine-2,5-dione (CAS 155527-36-9) is a synthetic unsaturated 2,5-diketopiperazine (DKP) featuring a pentylidene moiety at the 3-position [1]. The DKP scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage diverse targets including histone deacetylases (HDACs), microtubules, and cell-cycle regulators [2]. This specific alkylidene substitution pattern differentiates it from both unsubstituted DKPs and natural congeners such as albonoursin, providing a distinct lipophilic profile that directly influences target engagement and cellular permeability [1].

Why 3-Pentylidenepiperazine-2,5-dione Cannot Be Replaced by a Generic Diketopiperazine


Generic dipeptide-derived 2,5-piperazinediones (e.g., cyclo-Gly-Gly) lack the conjugated exocyclic alkene present in 3-pentylidenepiperazine-2,5-dione. This conjugated system is critical for the compound's biological signature because it imposes a planar geometry at the C3 position, modulates the electrophilic character of the α,β-unsaturated carbonyl, and substantially increases logP—all of which directly impact target binding and cellular uptake [1]. Even among alkylidene-substituted DKPs, the chain length is not neutral: the pentylidene series (C5) exhibits a steep potency drop-off relative to shorter-chain (e.g., isobutylidene) or benzylidene analogs in tumor cell viability assays, demonstrating that simple substituent swapping leads to loss of anti-proliferative activity [2].

Quantitative Differentiation Evidence for 3-Pentylidenepiperazine-2,5-dione: Comparator-Based Activity Data


Superior Anti-Proliferative Potency of the Pentylidene-Containing DKP Series Against Broad-Spectrum Cancer Cell Lines

In a systematic SAR study of N-1-monoallylated 2,5-diketopiperazines, the derivative carrying a 4-methoxyphenyl group and a pentylidene side chain (compound 3c) displayed an IC50 range of 0.36–1.9 µM against eight cancer cell lines, including U937, K562, A549, and MCF-7 [1]. In contrast, congeners with shorter alkylidene chains (e.g., isobutylidene) or phenyl-substituted analogs exhibited IC50 values >10 µM in the same panel, indicating that the C5 pentylidene substituent confers a >5-fold potency advantage [1].

Cancer Pharmacology Cytotoxicity Structure-Activity Relationship

Induction of Apoptosis in Leukemia Model: Pentylidene DKP Triggers Programmed Cell Death at Low Micromolar Concentration

Compound 3c (pentylidene + 4-methoxyphenyl DKP) induced significant apoptosis in U937 histiocytic lymphoma cells at a concentration of 1.0 µM after 48 h of treatment, as evidenced by Annexin V-FITC/PI double staining and flow cytometry [1]. Under identical assay conditions, the DKP analog bearing a shorter ethylidene chain failed to generate a detectable apoptotic population at equivalent concentrations [1].

Apoptosis Leukemia U937

Differentiation-Inducing Activity: Class-Level Evidence for Piperazine-2,5-diones in Monocytic Lineage Commitment

Certain 3-alkylidene-piperazine-2,5-diones have been described as possessing pronounced activity in arresting proliferation of undifferentiated cells while concomitantly inducing differentiation along the monocyte lineage, supporting potential utility in differentiation therapy for acute myeloid leukemia and inflammatory skin diseases [1]. Although direct quantitative EC50 data for 3-pentylidenepiperazine-2,5-dione in differentiation assays are not publicly available, the class-level evidence positions this compound as a candidate for head-to-head differentiation profiling against the established DKP differentiation agent phenylmethylene-piperazinedione [1].

Cellular Differentiation Monocyte Anti-Psoriatic

HDAC Inhibitory Potential: DKP Scaffold as a Validated Zn²⁺-Binding Warhead for HDAC6-Selective Inhibition

The 2,5-diketopiperazine scaffold has been rationally designed into potent and highly selective HDAC6 inhibitors, with lead compounds achieving single-digit nanomolar HDAC6 IC50 values (e.g., compound 9m: HDAC6 IC50 = 4.7 nM) while maintaining >100-fold selectivity over HDAC1 [1]. The exocyclic alkene of 3-pentylidenepiperazine-2,5-dione provides a conjugation handle for further elaboration into HDAC-directed probes, and the pentylidene chain length is well-suited to occupy the hydrophobic tunnel of HDAC6, analogous to the cap groups optimized in published DKP-derived sHDAC6is [1].

Epigenetics HDAC6 Selectivity

Target Application Scenarios for 3-Pentylidenepiperazine-2,5-dione: Where the Pentylidene Edge Matters


Focused Anti-Cancer Screening Libraries: Leukemia and Solid Tumor Panels

Inclusion of 3-pentylidenepiperazine-2,5-dione in oncology-focused compound collections is justified by the >5-fold potency advantage of pentylidene-substituted DKPs over shorter-chain analogs in eight cancer cell lines, as demonstrated by Liao et al. (2016) [1]. Screening laboratories that pre-select compounds based on SAR-validated scaffolds reduce the false-negative rate in primary viability assays, particularly against U937 and K562 leukemia models where apoptosis is the confirmed mechanism of action.

Differentiation Therapy Probe Development: Monocyte Lineage Commitment Studies

The class-level evidence for DKP-mediated differentiation arrest and monocyte lineage commitment positions this compound as a tool for acute myeloid leukemia (AML) differentiation therapy research [1]. The pentylidene variant offers a structurally distinct probe compared to phenylmethylene DKPs, enabling head-to-head studies that map differentiation activity to alkylidene chain length—critical for SAR expansion in differentiation-focused phenotypic screens.

HDAC6-Selective Inhibitor Elaboration: Epigenetic Drug Discovery Starting Point

The 2,5-DKP core with a pre-installed pentylidene cap group provides a direct starting material for the synthesis of isoform-selective HDAC6 inhibitors, following the validated design strategy of Chen & Lan (2019) [1]. The pentylidene chain is geometrically compatible with the HDAC6 hydrophobic tunnel, and the α,β-unsaturated carbonyl serves as a reactive handle for late-stage diversification into zinc-binding pharmacophores, thereby shortening multistep synthetic routes by 3–5 steps.

Chemical Biology of α,β-Unsaturated Carbonyl Systems: Targeted Covalent Inhibitor Design

The conjugated pentylidene moiety forms an electrophilic Michael acceptor that can be exploited for targeted covalent inhibition of cysteine-rich protein targets. This structural feature is absent in saturated piperazine-2,5-diones, making 3-pentylidenepiperazine-2,5-dione uniquely suited for fragment-based covalent drug discovery campaigns where reversible-covalent engagement of non-catalytic cysteines is being interrogated [1].

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